N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Future Directions
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Therefore, future research could focus on the design and synthesis of new thiazolopyrimidine derivatives with enhanced pharmacological activities.
Mechanism of Action
Target of Action
N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as HMS3455C21, is a synthetic molecule that has been found to exhibit potent cytotoxic activity against various cancer cell lines . The primary targets of this compound are cancer cells, particularly human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) .
Mode of Action
The compound interacts with its targets by disrupting their genetic pathways . It is believed to inhibit the function of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription . By inhibiting this enzyme, the compound prevents the cancer cells from dividing and proliferating .
Biochemical Pathways
The affected biochemical pathways primarily involve DNA replication and transcription. By inhibiting topoisomerase II, the compound disrupts the normal functioning of these pathways, leading to cell death . The downstream effects include the inhibition of cancer cell proliferation and the induction of apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . In vitro studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines . For example, compound 4g, a variant of the molecule, exhibited potent cytotoxic activity with IC 50 values of 3.1±0.4 µM against A549 and 9.8±0.4 µM against HeLa cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include the use of solvents like isopropyl alcohol and may involve ultrasonic activation to enhance the reaction efficiency .
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are likely to be applied in scaling up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of nitro groups in the compound can yield amino derivatives.
Substitution: The compound can undergo substitution reactions, such as acylation of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl halides for alkylation, reducing agents like hydrogen gas for reduction, and acylating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide include:
- 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
- 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
Uniqueness
This compound is unique due to its cyclopentyl substitution, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in its interaction with molecular targets compared to other thiazolo[3,2-a]pyrimidine derivatives .
Properties
IUPAC Name |
N-cyclopentyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-10(14-8-3-1-2-4-8)9-7-13-12-15(11(9)17)5-6-18-12/h5-8H,1-4H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZDNKJJTWCGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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